molecular formula C17H20N4O2 B2519838 2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide CAS No. 2034318-64-2

2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B2519838
CAS No.: 2034318-64-2
M. Wt: 312.373
InChI Key: NXFNTJZCULEJAE-SHTZXODSSA-N
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Description

2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a complex organic compound featuring a pyridine ring, a pyrimidine ring, and a cyclohexyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridin-3-yl acetamide intermediate, followed by the introduction of the cyclohexyl group and the pyrimidin-2-yloxy moiety through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The pyridine and pyrimidine rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using hydrogenation techniques, especially at the cyclohexyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to fully saturated cyclohexyl derivatives.

Scientific Research Applications

2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-3-yl)-N-(cyclohexyl)acetamide
  • 2-(pyridin-3-yl)-N-(pyrimidin-2-yloxy)acetamide
  • 2-(pyridin-3-yl)-N-(4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Uniqueness

2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is unique due to the presence of both pyridine and pyrimidine rings, which can confer distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets that may not be achievable with other similar compounds.

Properties

IUPAC Name

2-pyridin-3-yl-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-16(11-13-3-1-8-18-12-13)21-14-4-6-15(7-5-14)23-17-19-9-2-10-20-17/h1-3,8-10,12,14-15H,4-7,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFNTJZCULEJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CN=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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